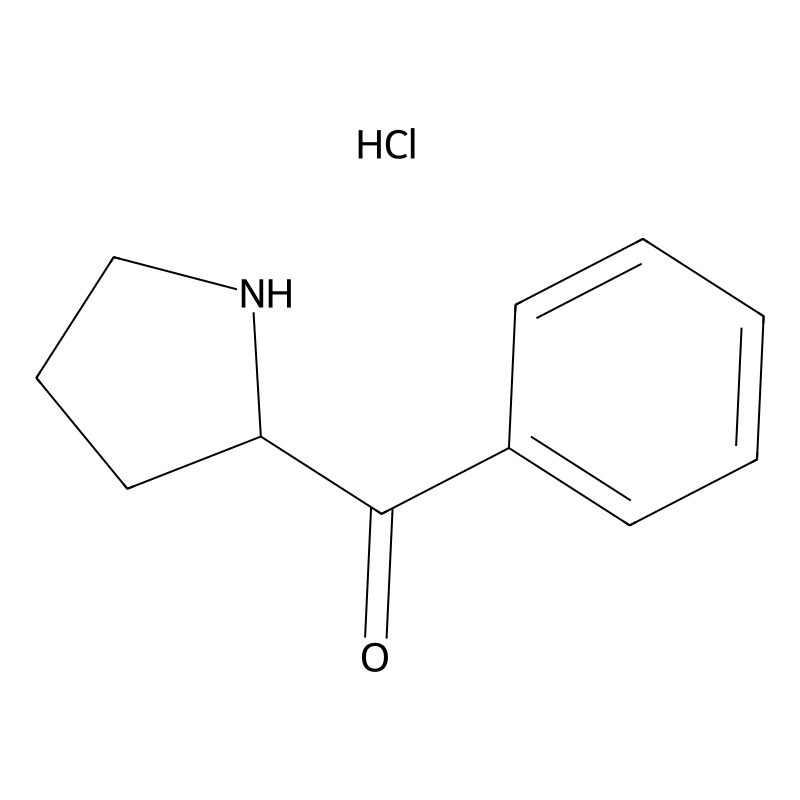

2-Benzoylpyrrolidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Benzoylpyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines, characterized by its unique structure featuring a benzoyl group attached to a pyrrolidine ring. This compound appears as a white crystalline powder and is soluble in water, making it suitable for various chemical and pharmaceutical applications. Its chiral nature allows it to interact selectively with biological systems, which is crucial for its use in drug development and other scientific research areas. The compound is recognized for its potential role as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

- Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can undergo reduction reactions to form different amines or alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The benzoyl group can be substituted with other functional groups using appropriate reagents, such as alkyl halides or acyl chlorides. This allows for the modification of the compound's properties to suit specific applications.

The biological activity of 2-Benzoylpyrrolidine hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its chiral configuration enhances its selectivity in binding interactions, which is particularly valuable in pharmacology. Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant properties and may have potential therapeutic effects in various conditions, including neurodegenerative diseases .

The synthesis of 2-Benzoylpyrrolidine hydrochloride typically involves the reaction of pyrrolidine with benzoyl chloride under controlled conditions. The process generally includes the following steps:

- Formation of the Pyrrolidine Derivative: Pyrrolidine is reacted with benzoyl chloride in an organic solvent.

- Hydrochloride Salt Formation: The resulting product is treated with hydrochloric acid to form the hydrochloride salt.

- Purification: The compound is purified through crystallization techniques to ensure high purity and yield.

In industrial settings, automated reactors are often used to optimize production efficiency while maintaining quality control measures .

2-Benzoylpyrrolidine hydrochloride has diverse applications across various fields:

- Pharmaceutical Industry: It serves as an intermediate for synthesizing pharmaceutical compounds, particularly those requiring chiral centers.

- Chemical Research: Used as a building block for complex organic synthesis, facilitating studies on enzyme mechanisms and protein-ligand interactions.

- Material Science: Employed in producing fine chemicals and specialty materials due to its unique chemical properties .

Studies on the interactions of 2-Benzoylpyrrolidine hydrochloride have shown that it can act as a ligand, modulating the activity of specific enzymes and receptors. This interaction profile is essential for understanding its potential therapeutic effects and mechanisms of action. Research has indicated that compounds derived from pyrrolidines can exhibit antioxidant activities, which may contribute to their protective effects against oxidative stress in biological systems .

Several compounds share structural similarities with 2-Benzoylpyrrolidine hydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S)-2-Benzylpyrrolidine hydrochloride | Chiral pyrrolidine | Different stereochemistry affecting biological activity |

| 2-Benzylpyrrolidine | Non-chiral pyrrolidine | Lacks specific chiral properties |

| N-Benzylpyrrolidine | Substituted pyrrolidine | Different substitution pattern on the pyrrolidine ring |

Uniqueness

The uniqueness of 2-Benzoylpyrrolidine hydrochloride lies in its chiral nature, which imparts specific stereochemical properties that are crucial for certain chemical and pharmaceutical applications. Its ability to interact selectively with chiral receptors enhances its value in synthesizing enantiomerically pure compounds, making it a significant candidate for drug development and biochemical research.